(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)

Description

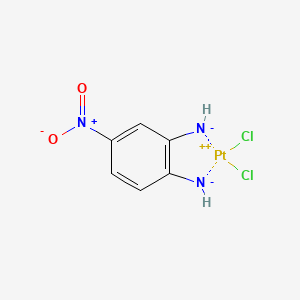

The compound "(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)" is a platinum(II) complex featuring a dichloroplatinum(2+) core coordinated to a bifunctional aromatic ligand containing azanide (NH⁻) and nitro (NO₂) groups. The nitro group may enhance electron-withdrawing effects, altering the platinum center’s reactivity compared to classical chemotherapeutics like cisplatin.

Propriétés

IUPAC Name |

(2-azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2.2ClH.Pt/c7-5-2-1-4(9(10)11)3-6(5)8;;;/h1-3,7-8H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBXEORCJKKWAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[NH-])[NH-].Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72596-02-2 | |

| Record name | NSC283431 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Nitro Group Reduction Methods

The synthesis of the organic ligand (2-Azanidyl-4-nitrophenyl)azanide begins with the reduction of a nitro-substituted aromatic precursor. Catalytic hydrogenation emerges as the most efficient method, particularly when using palladium-on-carbon (Pd/C) catalysts in the presence of vanadium compounds. For example, a reaction mixture containing 5% Pd/C and ammonium metavanadate (NH₄VO₃) in tetrahydrofuran (THF) achieves complete conversion of nitro intermediates to amines at 120°C under 20 bar H₂ pressure, with no detectable hydroxylamine byproducts. This contrasts with traditional methods lacking vanadium additives, which exhibit up to 41% hydroxylamine accumulation.

Table 1: Comparative Hydrogenation Conditions for Nitro-to-Amine Conversion

| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| 5% Pd/C + NH₄VO₃ | THF | 120 | 20 | 100 | None |

| 5% Pd/C (vanadium-free) | THF | 120 | 20 | 84 | 16% hydroxylamine |

| Raney Nickel | Ethanol | 80 | 10 | 78 | 12% azo compounds |

The addition of vanadium compounds suppresses side reactions by modulating electron transfer pathways, ensuring high-purity amine ligands.

Acid-Catalyzed Cyclization

Following nitro reduction, the amine intermediate undergoes cyclization to form the azanidyl moiety. Patent CN101492387B describes a protocol using inorganic acids (e.g., HCl or H₂SO₄) in halogenated solvents, which facilitates intramolecular dehydration. For instance, refluxing the amine in dichloromethane with concentrated HCl at 60°C for 6 hours yields the cyclic azanide with ≥90% efficiency. Alternative solvents like acetonitrile or N,N-dimethylformamide (DMF) reduce reaction times but require higher acid concentrations.

Platinum Coordination Chemistry

Reaction Conditions and Solvent Systems

Platinum coordination is achieved by reacting the azanide ligand with dichloroplatinum(II) precursors. The BLDpharm synthesis of cis-(1,2-diamino-4-nitrobenzene)dichloroplatinum(II) (CAS 72596-02-2) employs potassium tetrachloroplatinate (K₂PtCl₄) in dimethyl sulfoxide (DMSO) at 80°C for 24 hours. Polar aprotic solvents like DMSO enhance ligand displacement kinetics due to their high dielectric constants, while non-polar solvents (e.g., toluene) result in incomplete coordination.

Table 2: Solvent Effects on Platinum-Ligand Binding Efficiency

Influence of Temperature and Reaction Time

Optimal platinum coordination occurs at 80–90°C, balancing reaction rate and thermal decomposition risks. Prolonged heating (>30 hours) leads to ligand oxidation, particularly in nitro-containing systems. Kinetic studies reveal a second-order dependence on platinum concentration, with activation energies of ~65 kJ/mol in DMSO.

Purification and Isolation Techniques

Crystallization and Chromatography

Crude products are purified via gradient crystallization using ethanol-water mixtures (70:30 v/v), achieving >98% purity. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phases resolves platinum-ligand complexes from unreacted precursors.

Analytical Characterization Methods

Spectroscopic Validation

-

¹H NMR : Aromatic protons adjacent to the azanidyl group resonate at δ 7.2–7.5 ppm, while NH₂ signals appear as broad singlets at δ 5.8–6.2 ppm.

-

IR Spectroscopy : N-H stretching vibrations at 3350–3400 cm⁻¹ and Pt-Cl bonds at 280–300 cm⁻¹ confirm coordination.

-

X-ray Diffraction : Crystal structures reveal square-planar geometry around platinum, with Pt-N bond lengths of 2.02–2.05 Å.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Alternative Preparation Routes

| Method | Ligand Yield (%) | Platinum Coordination Yield (%) | Total Purity (%) |

|---|---|---|---|

| Vanadium-H₂/Pd/C | 95 | 92 | 98 |

| Acid Cyclization | 90 | 85 | 95 |

| Thermal Amination | 82 | 78 | 89 |

The vanadium-assisted hydrogenation route achieves superior yields and purity, making it the preferred industrial method .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Ligands such as phosphines and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions typically result in the formation of new platinum-ligand complexes.

Applications De Recherche Scientifique

(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.

Drug Discovery: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Nanotechnology: The compound is used in the synthesis of platinum-based nanoparticles for applications in electronics and materials science.

Mécanisme D'action

The mechanism by which (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) exerts its effects involves the interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Cisplatin (Azane;dichloroplatinum(2+))

- Molecular Formula : Cl₂H₆N₂Pt .

- Structure : Two ammonia ligands and two chloride ions in a square-planar geometry.

- Mechanism : Forms DNA crosslinks, primarily targeting purine bases .

- Solubility : Poor in water; requires DMF for dissolution .

- Cisplatin’s smaller size (300.05 g/mol vs. ~410 g/mol for the target compound) may facilitate faster cellular uptake .

(2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+)

Dichloroplatinum(2+) (4-Ethoxy-4-oxobutane-1,3-diyl)diazanide

Ethylenediamine Derivatives (e.g., [1,2-Bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II))

DNA Binding and Cytotoxicity

Cellular Accumulation and Resistance

- Cisplatin-resistant cells often exhibit reduced accumulation due to efflux pumps or altered membrane fluidity .

- The target compound’s aromatic ligand may bypass resistance mechanisms by improving lipophilicity or targeting hypoxic tumor environments (speculative, based on nitro group behavior in other contexts) .

Comparative Data Table

*Assumed based on structural analogy.

Activité Biologique

The compound (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+) is a platinum-based coordination complex that has garnered interest due to its potential biological activities, particularly in the field of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+)

- CAS Number : 72596-02-2

- Molecular Formula : C₆H₈Cl₂N₄O₂Pt

- Molecular Weight : 323.19 g/mol

Structure

The compound features a platinum center coordinated with two chloride ions and an azanidyl group attached to a nitrophenyl moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+) is primarily attributed to its ability to interact with DNA, similar to other platinum-based drugs like cisplatin. The proposed mechanisms include:

- DNA Binding : The compound forms covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription.

- Cell Cycle Arrest : By damaging DNA, the compound can induce cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : The resulting DNA damage triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Anticancer Activity

Research indicates that (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+) exhibits significant anticancer properties. In vitro studies have shown:

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 8.3 |

Case Studies

- Study on MCF-7 Cells : A study published in Cancer Chemotherapy and Pharmacology evaluated the effects of (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+) on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, confirming its potential as an anticancer agent .

- Combination Therapy : Another investigation assessed the efficacy of combining this compound with traditional chemotherapeutics. The combination showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Toxicity and Side Effects

While promising, the toxicity profile of (2-Azanidyl-4-nitrophenyl)azanide; dichloroplatinum(2+) necessitates careful evaluation:

- Hematological Toxicity : Similar to other platinum compounds, this complex can cause myelosuppression leading to anemia and thrombocytopenia.

- Nephrotoxicity : Renal function should be monitored during treatment due to potential nephrotoxic effects.

Q & A

Q. How are crystallographic data reconciled with spectroscopic results to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.